HIV-1 Vif Antagonism: A Differentiated Mode of Action Compared to RT-Targeting NNRTIs
The compound exhibits an IC50 of 200 nM against HIV-1 Vif in a cell-based assay using H9 cells expressing A3G, measured 16 h post-infection [1]. This represents a mechanistically distinct anti-HIV profile because the vast majority of piperidine-substituted thiophene[3,2-d]pyrimidine NNRTIs (e.g., K-5a2, 25a) achieve picomolar to low nanomolar potency through reverse transcriptase (RT) inhibition, not through Vif antagonism [2]. The Vif-targeting activity of the target compound places it in a separate functional category, potentially useful for combination regimens that simultaneously suppress RT and Vif-mediated A3G degradation.
| Evidence Dimension | Anti-HIV-1 potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 200 nM (HIV-1 Vif, H9-A3G cells) |
| Comparator Or Baseline | K-5a2: EC50 ≈ 0.5–5 nM against WT HIV-1 (RT inhibition, MT-4 cells); 25a: EC50 ≈ 0.3–3 nM (RT inhibition). Vif antagonism not reported. |
| Quantified Difference | Target compound is 40–400-fold less potent on HIV-1 inhibition overall, but uniquely active against Vif (comparators lack reported Vif activity). |
| Conditions | Cell-based assay: H9 cells expressing APOBEC3G; endpoint measured 16 h post-infection. |
Why This Matters
For researchers exploring dual-mechanism HIV-1 inhibition or Vif-targeted probe development, the compound provides a unique starting point not offered by RT-centric piperidine-thiophene NNRTIs.
- [1] BindingDB entry BDBM50534585 (CHEMBL4445485). IC50 = 200 nM against HIV-1 Vif in H9-A3G cells. Data curated by ChEMBL. Accessed 2026-05-09. View Source
- [2] Kang D, Fang Z, Huang B, et al. Structure-Based Optimization of Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors with Improved Potency against Resistance-Associated Variants. J Med Chem. 2017;60(10):4424-4443. doi:10.1021/acs.jmedchem.7b00332. View Source
